molecular formula C22H26N4OS B3552456 N-mesityl-2-[(5-phenyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide

N-mesityl-2-[(5-phenyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide

Cat. No. B3552456
M. Wt: 394.5 g/mol
InChI Key: KCLZBMYPIRWZNS-UHFFFAOYSA-N
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Description

“N-mesityl-2-[(5-phenyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide” is a complex organic compound. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is attached to a thioacetamide group and a mesityl group. The presence of these functional groups suggests that this compound could have interesting chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the 1,2,4-triazole ring, the introduction of the thioacetamide group, and the attachment of the mesityl group. Without specific synthesis procedures, it’s difficult to provide a detailed analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,2,4-triazole ring and the thioacetamide group could result in interesting structural features .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The 1,2,4-triazole ring is known to participate in various chemical reactions. Similarly, the thioacetamide group could also be reactive .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .

Mechanism of Action

Without specific biological or chemical context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug or a catalyst, the mechanism of action would depend on the specific target or reaction .

Safety and Hazards

Without specific safety data, it’s difficult to comment on the potential hazards of this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The study of complex organic compounds like this one is a vibrant field of research. Future work could explore its synthesis, properties, and potential applications in more detail .

properties

IUPAC Name

2-[(5-phenyl-4-propyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4OS/c1-5-11-26-21(18-9-7-6-8-10-18)24-25-22(26)28-14-19(27)23-20-16(3)12-15(2)13-17(20)4/h6-10,12-13H,5,11,14H2,1-4H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCLZBMYPIRWZNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2C)C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-mesityl-2-[(5-phenyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide
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N-mesityl-2-[(5-phenyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide
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N-mesityl-2-[(5-phenyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide
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N-mesityl-2-[(5-phenyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide
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N-mesityl-2-[(5-phenyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide
Reactant of Route 6
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N-mesityl-2-[(5-phenyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide

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